molecular formula C24H23ClN4O2S B2958919 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1260949-81-2

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2958919
CAS No.: 1260949-81-2
M. Wt: 466.98
InChI Key: ZFBWZQAYPAJTQM-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular formula of the compound is C26H27ClN4O2S, and it has a molecular weight of 495.04 g/mol . Its structure incorporates a 3-butyl group, a 7-phenyl ring, and a 4-chlorophenylacetamide moiety linked via a thioether bridge . This specific architecture, combining hydrogen-bonding motifs from the pyrimidinone and acetamide groups with the steric influence of the butyl and aromatic substituents, is designed to modulate interactions with biological targets . Compounds based on the pyrrolo[3,2-d]pyrimidine core are frequently investigated in pharmaceutical research for their potential as kinase inhibitors and for applications in oncology and inflammation . The precise mechanism of action and specific research applications for this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-2-3-13-29-23(31)22-21(19(14-26-22)16-7-5-4-6-8-16)28-24(29)32-15-20(30)27-18-11-9-17(25)10-12-18/h4-12,14,26H,2-3,13,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBWZQAYPAJTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C26H28N4O3S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 1261009-20-4

The structure features a pyrrolo-pyrimidine core with various substitutions that influence its biological activity.

Anticancer Properties

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can selectively target folate receptors (FRs), which are overexpressed in many cancer cells. This selectivity enhances their potential as targeted therapies.

  • Mechanism of Action :
    • The compound inhibits key enzymes involved in nucleotide biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for the proliferation of cancer cells. This inhibition leads to decreased cellular proliferation and induces apoptosis in tumor cells .
  • In Vitro Studies :
    • In vitro assays have demonstrated that related compounds exhibit potent anti-proliferative effects against various cancer cell lines. For example, a study highlighted that certain analogs showed IC50 values as low as 1.7 nM against KB human tumor cells expressing FRα .
  • In Vivo Efficacy :
    • Animal studies involving xenograft models have shown promising results where these compounds significantly reduced tumor growth compared to controls. The efficacy was attributed to their ability to target specific receptors on cancer cells .

Case Studies

Several notable studies have explored the biological activity of pyrrolo[3,2-d]pyrimidines:

  • Study on Selective Uptake :
    • A study focused on the selective uptake of 6-substituted pyrrolo[2,3-d]pyrimidine derivatives via FRs and proton-coupled folate transporters (PCFT). The results indicated that modifications in the chemical structure could enhance selectivity and efficacy against cancer cells .
  • Resistance Mechanisms :
    • Another study investigated the resistance mechanisms in ovarian cancer cells treated with these compounds. It was found that certain structural modifications could overcome resistance by enhancing solubility and bioavailability .

Data Tables

PropertyValue
Molecular FormulaC26H28N4O3S
Molecular Weight476.6 g/mol
CAS Number1261009-20-4
Anticancer TargetGARFTase
IC50 Against KB Cells1.7 nM

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Features
Query Compound Pyrrolo[3,2-d]pyrimidine 3-butyl, 7-phenyl, 2-(thioacetamide)-4-ClPh 468.0 (calc.) Chlorophenyl enhances electron-withdrawing effects; thioether improves stability .
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 3-(4-ClPh), 2-dipentylamino, 7-COOEt 558.0 (reported) Ethyl ester increases solubility; dipentylamino may enhance membrane permeability.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 2-(thioacetamide)-4-MePy 303.4 (reported) Simpler pyrimidine core; methylpyridine aids π-π stacking in target binding.
N-(3-chloropyridin-4-yl)-2-{4-oxo-2-[(2-phenylethyl)amino]-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetamide Pyrrolo[2,3-d]pyrimidine (positional isomer) 7-acetamide, 2-phenylethylamino, 3-ClPy 494.9 (calc.) Positional isomerism alters binding orientation; phenylethylamino adds steric bulk.

Key Findings:

Substituent Impact :

  • The 4-chlorophenyl group in the query compound enhances electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets. In contrast, the 4-ethylphenyl analog (CAS 1260631-92-2, ) increases lipophilicity, which may affect bioavailability.
  • Thioether vs. Ether Linkers : The thioacetamide linker in the query compound (C-S bond length ~1.81 Å) provides stronger hydrogen-bond acceptor capacity compared to oxygen-based linkers (C-O ~1.43 Å) .

Bioactivity Trends :

  • Pyrimidine derivatives (e.g., ) exhibit moderate kinase inhibition but lower metabolic stability due to simpler scaffolds.
  • Pyrrolo[2,3-d]pyrimidines (positional isomers, ) show altered binding modes in computational models, suggesting divergent pharmacological profiles.

Comparison with Patent Derivatives

Table 2: Pharmacophore Variations in Patent Literature

Compound (Example from EP 4374877A2 ) Core Structure Key Modifications Potential Advantages
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine Trifluoromethyl group, cyano substituent Enhanced binding to ATP pockets; improved resistance to oxidation.
Query Compound Pyrrolo[3,2-d]pyrimidine Chlorophenyl, butyl group Optimized for prolonged half-life and CNS penetration.

Analysis:

  • Electron-Deficient Groups : The query compound’s 4-chlorophenyl group aligns with trends in kinase inhibitors (e.g., imatinib), whereas trifluoromethyl groups in patent compounds improve metabolic stability but may increase toxicity.

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